molecular formula C24H27NO5 B1613852 Ethyl 3-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate CAS No. 898757-68-1

Ethyl 3-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate

Cat. No.: B1613852
CAS No.: 898757-68-1
M. Wt: 409.5 g/mol
InChI Key: AIYXQEPMYOPOQA-UHFFFAOYSA-N
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Description

Molecular Architecture Analysis: Spiro[4.5]decane Core and Benzoylbenzoate Substituents

Spiro[4.5]decane Core Structure

The spiro[4.5]decane core consists of:

  • 4-membered ring : A 1,4-dioxane ring (two oxygen atoms at positions 1 and 4).
  • 5-membered ring : A nitrogen-containing azaspiro ring fused to the dioxane via the spiroatom.
Structural Features
  • Spiroatom Connectivity :
    The spiroatom (C8) links the dioxane and azaspiro rings, creating a twisted geometry that minimizes steric strain.

  • Heteroatom Roles :

    • Oxygen : Forms part of the dioxane ring, enhancing ring stability.
    • Nitrogen : Contributes to the azaspiro ring, enabling hydrogen bonding and electronic interactions.

Benzoylbenzoate Substituents

The benzoylbenzoate group comprises:

  • Ethyl benzoate : An ester formed between benzoic acid and ethanol.
  • Benzoyl group : A phenyl ketone substituent attached to the benzoate ring at the 4-position.
Connectivity and Geometry
Component Role in Compound SMILES Fragment Source
Spiro Core Central scaffold C1COC2(CC[NH2+]CC2)O1
Benzoylbenzoate Peripheral substituent O=C(OCC)C1=CC=C(C(C2=CC=CC=C2)=O)C=C1

Isomeric Considerations and Positional Variations in Substituent Placement

Axial Chirality and Stereoisomerism

The spiroatom’s substituents (dioxane ring, azaspiro ring, and benzoylbenzoate) create potential for axial chirality , a form of stereoisomerism arising from restricted rotation around the spiro junction. However:

  • Symmetry Constraints : The dioxane ring’s oxygen atoms and the azaspiro nitrogen’s placement may reduce chirality due to identical substituents on the spiroatom.
  • Substituent Rigidity : The benzoylbenzoate’s extended conjugation minimizes rotational freedom, stabilizing a single conformation.

Positional Isomerism

The benzoyl group’s attachment to the benzoate ring at the 4-position is critical:

  • Regioselectivity :
    • 4-Position : Maximizes conjugation between the benzoyl and benzoate groups, enhancing electronic stability.
    • Alternative Positions : 2- or 3-substituted isomers would alter electronic and steric properties.
  • Comparative Analysis

















    Substituent PositionConsequenceExample
    4-BenzoateOptimal conjugationEthyl 4-benzoylbenzoate
    2-BenzoateReduced conjugationEthyl 2-benzoylbenzoate

Properties

IUPAC Name

ethyl 3-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-2-28-23(27)21-5-3-4-20(16-21)22(26)19-8-6-18(7-9-19)17-25-12-10-24(11-13-25)29-14-15-30-24/h3-9,16H,2,10-15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYXQEPMYOPOQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642850
Record name Ethyl 3-{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-68-1
Record name Ethyl 3-{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis Outline

Data Table: Typical Reaction Conditions

Step Reagents & Catalysts Solvent Temperature Time Yield (typical)
1 1,4-dioxa-8-azaspiro[4.5]decane >90% (commercial)
2 Benzyl halide, base (e.g., NaH, K₂CO₃) DMF, DMSO 25–60°C 2–12 h 60–80%
3 Aromatic ester, Pd(0) catalyst, base (e.g., Cs₂CO₃) Toluene, DMF 80–120°C 6–24 h 50–70%
4 — (purification)

Note: Exact conditions may vary depending on substrate reactivity and scale.

Related Synthetic Precedents

  • Spirocyclic Amine Synthesis: The 1,4-dioxa-8-azaspiro[4.5]decane core is typically synthesized via cyclization of diol and amine precursors under acidic or basic conditions, or it can be sourced commercially.
  • Aromatic Benzylation: N-alkylation of spirocyclic amines with benzyl halides is a well-established method, often performed in polar aprotic solvents with a mild base.
  • Ester Coupling: Cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) are frequently used to join aromatic systems with functionalized esters, providing high selectivity and yield.

Analytical and Purification Techniques

Comparative Table: Related Compounds and Synthetic Approaches

Compound Name Key Step in Synthesis Reference Yield Notes
Ethyl 3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propanoate Alkylation of spirocyclic amine 60–80% Intermediate for analogues
This compound Friedel–Crafts/Cross-coupling 50–70% Target compound
Ethyl 4-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate Similar coupling strategy 50–70% Structural isomer

Research Findings and Observations

  • The use of mild bases and polar aprotic solvents is favored for the N-alkylation step to minimize side reactions and maximize yield.
  • Cross-coupling reactions are generally robust but require careful control of temperature and catalyst loading to prevent decomposition of the spirocyclic core.
  • Purification is critical due to the lipophilic nature of the compound, which can complicate chromatographic separation.

Chemical Reactions Analysis

Types of Reactions

3-Carboethoxy-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic moiety or the benzophenone core, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzophenone derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:
The compound's structure suggests it may possess significant pharmacological properties. The presence of the 1,4-dioxa-8-azaspiro[4.5]decan moiety is of particular interest due to its potential to interact with biological targets, including enzymes and receptors involved in various diseases.

Case Studies:

  • Antitumor Activity: Preliminary studies have indicated that derivatives of spiro compounds exhibit antitumor activity. Ethyl 3-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate may be explored for its efficacy against cancer cell lines, with ongoing research focusing on its mechanism of action and cytotoxicity profiles.
  • Neuroprotective Effects: Research into similar spiro compounds has shown promise in neuroprotection. Investigating the neuroprotective effects of this compound could lead to advancements in treating neurodegenerative diseases.

Materials Science

Polymer Chemistry:
The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the properties of the resulting materials.

Applications:

  • Coatings and Adhesives: Its unique structure may improve adhesion properties and durability in coatings, making it suitable for applications in protective coatings for metals and plastics.
  • Nanocomposites: Incorporating this compound into nanocomposite materials could enhance their mechanical and thermal properties.

Chemical Intermediate

Synthesis Applications:
this compound can act as a versatile intermediate for synthesizing other complex organic compounds.

Reactions:

  • Functionalization: The compound can undergo various chemical reactions such as esterification and amidation, providing pathways to develop new pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-Carboethoxy-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone involves its interaction with specific molecular targets. The spirocyclic moiety and benzophenone core can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Carboethoxy-3’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
  • 3-Carboethoxy-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Uniqueness

3-Carboethoxy-4’-[8-(1,4-dioxa-8-azaspiro[45]decyl)methyl]benzophenone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Biological Activity

Ethyl 3-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by the presence of a spirocyclic moiety. Its molecular formula is C24H27NO5C_{24}H_{27}NO_5, with a molecular weight of approximately 409.48 g/mol. The compound features both ester and ketone functional groups, contributing to its reactivity and biological activity.

Research indicates that compounds with similar structural motifs often interact with various biological targets. For instance, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been shown to act as sigma receptor ligands, which are implicated in neuroprotective effects and modulation of neurotransmitter systems . The specific interactions of this compound with sigma receptors or other targets remain to be fully elucidated.

Antioxidant Activity

Preliminary studies suggest that compounds containing the spirocyclic structure may exhibit antioxidant properties. These activities are often assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging tests, where higher scavenging activity correlates with enhanced cellular protection against oxidative stress.

Antimicrobial Activity

The antimicrobial potential of related compounds has been explored in various studies. For example, Mannich bases derived from similar structures demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria . While specific data on this compound is limited, it is reasonable to hypothesize that it may share similar antimicrobial properties.

Case Studies and Research Findings

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of sigma receptor ligands found that certain derivatives reduced cell death in neuronal cell lines exposed to oxidative stressors like tert-butyl hydroperoxide (TBHP). These findings suggest that compounds with similar structures may provide neuroprotective benefits by modulating signaling pathways associated with cell survival .

Case Study 2: Antimicrobial Evaluation

In a comparative study of various spirocyclic compounds, those containing the 1,4-dioxa motif exhibited promising antimicrobial activity against several pathogens. This study highlights the potential for this compound to be developed as an antimicrobial agent pending further investigation into its efficacy and mechanism of action .

Data Summary Table

PropertyValue
Molecular FormulaC24H27NO5C_{24}H_{27}NO_5
Molecular Weight409.48 g/mol
Antioxidant ActivityHigh (assumed based on structure)
Antimicrobial ActivityPotential (based on related compounds)
Sigma Receptor AffinityHigh (related compounds show significant binding)

Q & A

Q. What are the common synthetic routes for Ethyl 3-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate, and how are intermediates validated?

The synthesis often involves spirocyclic precursor modification, such as coupling 1,4-dioxa-8-azaspiro[4.5]decane derivatives with benzoyl benzoate intermediates via nucleophilic substitution or condensation reactions. For example, multicomponent Rh(III)-catalyzed reactions have been employed to assemble structurally related spiro compounds . Key intermediates (e.g., 1,4-dioxa-8-azaspiro[4.5]decane-2-methanol) are validated using 1^1H/13^{13}C NMR and LC-MS to confirm purity and structural integrity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR identify functional groups (e.g., ester, spirocyclic amine) and confirm regiochemistry.
  • X-ray crystallography : Resolves spirocyclic conformation and intermolecular interactions. For example, spiro[4.5]decan-8-ylmethyl derivatives exhibit chair conformations in crystal lattices, validated by R-factors < 0.05 .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (±2 ppm error) .

Q. What purification strategies are effective for eliminating synthetic byproducts?

  • Flash chromatography : Silica gel (40–63 μm) with gradient elution (ethyl acetate/hexane) removes polar impurities .
  • HPLC : Reverse-phase columns (e.g., Chromolith®) with acetonitrile/water gradients resolve stereoisomers or regioisomers .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>99%) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., ambiguous NMR shifts) be resolved during structural elucidation?

Contradictions arise from dynamic spirocyclic conformers or solvent-induced shifts. Strategies include:

  • VT-NMR : Variable-temperature NMR distinguishes conformational equilibria (e.g., chair-to-boat transitions) .
  • DFT calculations : Predict chemical shifts and compare with experimental data to validate assignments .
  • Cocrystallization : Stabilizes specific conformers for unambiguous X-ray analysis .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in enzyme inhibition?

  • Substituent variation : Modify the benzoyl or spirocyclic moiety to assess steric/electronic effects. For example, halogenation (e.g., fluorine) enhances binding affinity in PLD2 inhibitors .
  • Enzyme assays : Measure IC50_{50} using fluorescence-based PLD activity assays (e.g., Amplex® Red) .
  • Molecular docking : Align with crystal structures (e.g., PDB 3WZW) to predict binding modes .

Example SAR Table :

Substituent (R)PLD2 IC50_{50} (nM)Selectivity (PLD2/PLD1)
-H15010
-F2075
-Cl4530

Q. How do reaction conditions (e.g., solvent, catalyst) influence yield in spirocyclic compound synthesis?

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may promote side reactions (e.g., ester hydrolysis).
  • Catalyst choice : Rh(III) catalysts improve regioselectivity in multicomponent reactions (e.g., isoindolinone synthesis) .
  • Temperature : Elevated temperatures (80–100°C) accelerate spirocyclization but require inert atmospheres to prevent oxidation .

Q. What mechanistic insights explain unexpected byproducts in the synthesis of related spiro compounds?

  • Overalkylation : Excess alkylating agents lead to quaternary ammonium salts, detectable via 1^1H NMR (δ 3.5–4.5 ppm) .
  • Ring-opening : Acidic conditions hydrolyze the 1,4-dioxa ring, forming diols (confirmed by IR: broad O-H stretch at 3200–3500 cm1^{-1}) .
  • Oxidative degradation : Air-sensitive intermediates (e.g., tertiary amines) require argon protection to avoid N-oxide formation .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement (R-factor < 0.05) .
  • Chromatography : USP guidelines for method validation (e.g., LOD < 0.1%) .
  • Toxicity screening : In vitro assays (e.g., HepG2 cell viability) to assess substituent effects on cytotoxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)benzoyl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.